REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:4]=[N:5][C:6](=[O:9])[NH:7][CH:8]=1.[F:10][C:11]1[CH:16]=[CH:15][C:14]([S:17][CH2:18]Cl)=[CH:13][CH:12]=1.CO.O.C(O)(C)C.[K+].[Br-]>CO>[F:10][C:11]1[CH:16]=[CH:15][C:14]([S:17][CH2:18][N:5]2[CH:4]=[C:3]([Cl:2])[CH:8]=[N:7][C:6]2=[O:9])=[CH:13][CH:12]=1 |f:0.1,3.4.5,6.7|
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
Cl.ClC=1C=NC(NC1)=O
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)SCCl
|
Name
|
MeOH H2O isoPrOH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.O.C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K+].[Br-]
|
Name
|
( 100/32 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
2h
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)SCN1C(N=CC(=C1)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |